molecular formula C12H13NO B14740393 4-ethyl-3-methyl-1H-quinolin-2-one CAS No. 5659-21-2

4-ethyl-3-methyl-1H-quinolin-2-one

Cat. No.: B14740393
CAS No.: 5659-21-2
M. Wt: 187.24 g/mol
InChI Key: DPQWYGQESFSVBM-UHFFFAOYSA-N
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Description

4-ethyl-3-methyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolin-2-one family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a quinoline ring system with an ethyl group at the 4-position and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-methyl-1H-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired quinolin-2-one derivative . Another method involves the use of quinoline N-oxides as starting materials, which can be converted to quinolin-2-ones through photocatalytic reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-methyl-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinolin-2-ones, dihydroquinolines, and quinolin-2,4-diones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-3-methyl-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

5659-21-2

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4-ethyl-3-methyl-1H-quinolin-2-one

InChI

InChI=1S/C12H13NO/c1-3-9-8(2)12(14)13-11-7-5-4-6-10(9)11/h4-7H,3H2,1-2H3,(H,13,14)

InChI Key

DPQWYGQESFSVBM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)NC2=CC=CC=C21)C

Origin of Product

United States

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